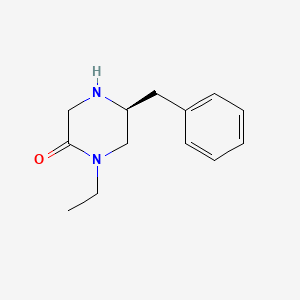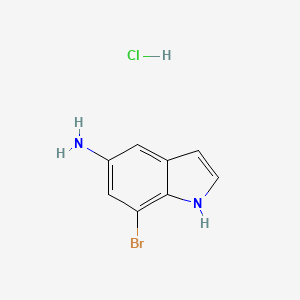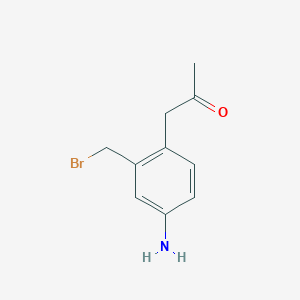
(R)-N-(((R)-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine is a complex organic compound known for its unique structural properties. It is a derivative of quinuclidine and tetrahydronaphthalene, which are both significant in medicinal chemistry. This compound is often used in the synthesis of various pharmaceuticals and has shown potential in several scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine typically involves multiple steps. One common method includes the reaction of quinuclidine with tetrahydronaphthalene derivatives under specific conditions. The reaction often requires the use of catalysts such as palladium on carbon and reagents like borohydride for reduction processes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of ®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
®-3-Aminoquinuclidine: Shares a similar quinuclidine structure but lacks the tetrahydronaphthalene moiety.
®-Quinuclidin-3-amine: Another quinuclidine derivative with different substituents.
Uniqueness
®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine is unique due to its combined structure of quinuclidine and tetrahydronaphthalene, which imparts distinct chemical and biological properties. This combination enhances its potential in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C18H26N2 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(3R)-N-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18-/m0/s1 |
Clave InChI |
BCXAOEQLKWKVHU-WMZOPIPTSA-N |
SMILES isomérico |
C1C[C@H](C2=CC=CC=C2C1)CN[C@H]3CN4CCC3CC4 |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)



